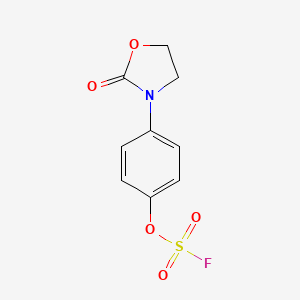
3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine
説明
3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a phenyl group substituted with a fluorosulfonyloxy group
特性
IUPAC Name |
3-(4-fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5S/c10-17(13,14)16-8-3-1-7(2-4-8)11-5-6-15-9(11)12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQUDLEXTYSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine typically involves the formation of the oxazolidine ring followed by the introduction of the fluorosulfonyloxy group. One common method involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidine ring. Subsequent fluorosulfonylation can be achieved using fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and the development of efficient fluorosulfonylation protocols that minimize waste and maximize product purity.
化学反応の分析
Types of Reactions
3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazolidine ring can be oxidized or reduced to form different derivatives.
Cyclization and Ring-Opening: The oxazolidine ring can participate in cyclization or ring-opening reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxazolidine derivatives.
科学的研究の応用
3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cyclization and substitution reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Its derivatives may have potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
作用機序
The mechanism by which 3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorosulfonyloxy group can form strong interactions with active sites, potentially inhibiting enzyme activity. The oxazolidine ring can also participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
類似化合物との比較
Similar Compounds
3-(4-Sulfonyloxyphenyl)-2-oxo-1,3-oxazolidine: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
3-(4-Fluorophenyl)-2-oxo-1,3-oxazolidine: Lacks the sulfonyloxy group, resulting in different chemical properties and applications.
3-(4-Hydroxyphenyl)-2-oxo-1,3-oxazolidine:
Uniqueness
The presence of the fluorosulfonyloxy group in 3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine imparts unique reactivity and potential applications that distinguish it from similar compounds. This functional group enhances the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


